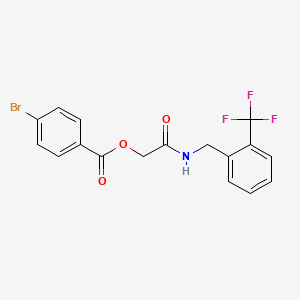

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of 2-aminobenzylamines, which are key intermediates in the formation of benzimidazoles through oxone mediated tandem transformations . Similarly, α-ketoamide derivatives are synthesized using a carbodiimide approach with OxymaPure as an additive, which enhances the yield and purity of the products . The condensation of ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid leads to the formation of O,N,O-tridentate ligands . These methods suggest that the synthesis of "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" could involve similar condensation reactions and the use of specialized reagents or catalysts to improve yield and selectivity.

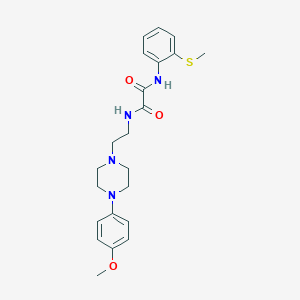

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be characterized using techniques such as FT-IR, NMR, and elemental analysis . The presence of functional groups such as keto, amide, and ester can be confirmed through these analytical methods. The structure of the compound is likely to exhibit a benzylamine moiety linked to a bromobenzoate group, with a trifluoromethyl group providing additional electronic and steric characteristics.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of benzimidazoles through a ring distortion strategy , and the coupling of α-ketoamide to amino acid esters . The reactivity of the compound may include similar transformations, where the amino group and the keto group could participate in condensation reactions. The presence of the trifluoromethyl group could influence the reactivity by affecting the electron density of the benzylamine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds. The polyfluoroalkyl group is known to impart hydrophobicity and could affect the boiling and melting points of the compound . The presence of the bromo substituent could make the compound amenable to further substitution reactions, potentially affecting its chemical stability and reactivity. The keto and ester groups are likely to influence the solubility of the compound in organic solvents.

科学的研究の応用

Fluorescent Properties for Biomolecule Linking

2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, synthesized from 2-oxo derivatives, exhibit high fluorescence suitable for linking to biomolecules and biopolymers. The conversion of the benzoate to reactive O-succinimide esters allows easy reactions with amino groups of biomolecules, showing pH-independent properties and large Stokes shifts, albeit with low quantum yield (Stadlbauer et al., 2009).

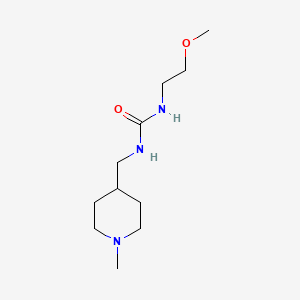

Synthesis of Novel α-Ketoamide Derivatives

A study on OxymaPure/DIC as an additive for the synthesis of novel α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, demonstrated superiority in purity and yield compared to other methods. This synthesis involves the ring opening of N-acylisatin and subsequent reactions (El‐Faham et al., 2013).

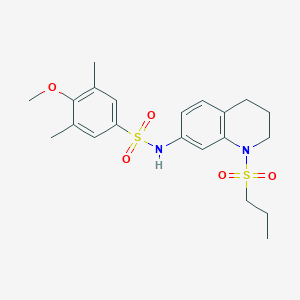

Formation of Nickel and Copper Complexes

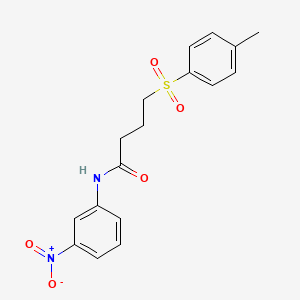

2-(2-Ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, derived from ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, act as O,N,O-tridentate ligands, capable of forming nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009).

Waste-free Synthesis of Heterocyclic Compounds

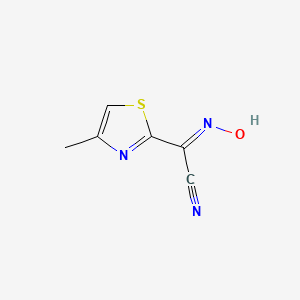

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate for synthesizing trifluoromethyl heterocycles, allows for a diverse set of compounds including oxazoles, thiazoles, and imidazoles, demonstrating a waste-free synthesis approach (Honey et al., 2012).

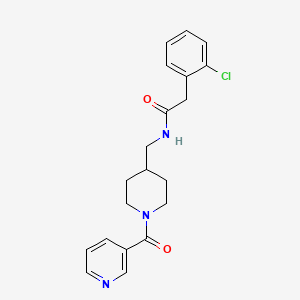

Biological Activity of Penicillanic Acid Derivatives

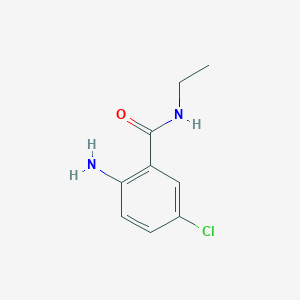

6-Substituted amino-penicillanic acid esters, synthesized from 6-apa, displayed antimicrobial, antiurease, anti-β-lactamase, and antilipase activities. These compounds include derivatives with 1,3-thiazole or 1,3-thiazolidinone nucleus linked to the penicillanic acid skeleton (Demirci et al., 2014).

特性

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF3NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRLDPAMQHOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)